molecular formula C12H8N6OS B11037861 15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

Cat. No.: B11037861
M. Wt: 284.30 g/mol
InChI Key: RYSSRYWIRDSWIN-UHFFFAOYSA-N
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Description

15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For instance, its potential antimicrobial activity could be due to the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific arrangement of sulfur and nitrogen atoms within the tetracyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8N6OS

Molecular Weight

284.30 g/mol

IUPAC Name

15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

InChI

InChI=1S/C12H8N6OS/c1-20-12-14-11-16-15-8-9(18(11)17-12)6-4-2-3-5-7(6)13-10(8)19/h2-5H,1H3,(H,13,19)

InChI Key

RYSSRYWIRDSWIN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C3=C(C(=O)NC4=CC=CC=C43)N=NC2=N1

Origin of Product

United States

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